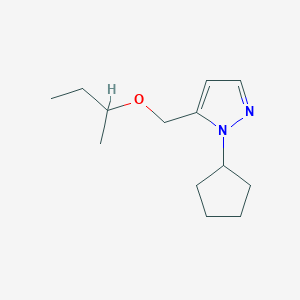
Methyl 2-(1-adamantylmethylcarbamoylamino)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(1-adamantylmethylcarbamoylamino)acetate is a useful research compound. Its molecular formula is C15H24N2O3 and its molecular weight is 280.368. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
Reactions of methyl esters of adamantane acids with acetonitrile : Methyl adamantane-1-carboxylate and methyl (1-adamantyl)acetate react with acetonitrile in the presence of sodium hydride, producing various nitriles and acetamides. This demonstrates their potential in synthetic organic chemistry for creating complex adamantane derivatives with specific functional groups (Shiryaev et al., 2015).
Catalysis
Pd-Catalyzed intermolecular C-H bond arylation reactions : A study highlighted the efficiency of bulky carboxylic acid derivatives, similar in structure to Methyl 2-(1-adamantylmethylcarbamoylamino)acetate, as ligands in palladium-catalyzed C-H bond arylation reactions. The bulky carboxylate ligands facilitated these reactions under mild conditions, showcasing a potential application in catalytic processes (Tanji et al., 2020).
Polymerization
(1-Adamantyl)methyl glycidyl ether a versatile building block for living polymerization
: The use of adamantyl derivatives in oxyanionic polymerization to control the incorporation of adamantyl moieties into aliphatic polyethers was demonstrated. This research suggests applications in designing polymers with specific thermal properties and solubility profiles (Moers et al., 2014).
Biocatalysis
Selective and efficient biocatalytic oxidation of unactivated adamantyl C-H bonds : This study showcases the application of substrate engineering with ester and amide directing groups to enhance the efficiency and selectivity of biocatalytic oxidation of adamantane frameworks. It indicates the potential for adamantyl derivatives in biocatalytic processes, specifically for selective hydroxylation reactions (Sarkar et al., 2016).
Antimicrobial and Anti-inflammatory Activities
Synthesis, Antimicrobial, and Anti-inflammatory Activities of Novel 5-(1-Adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles : Research into adamantyl-triazole derivatives highlighted their potential as antimicrobial and anti-inflammatory agents. This suggests that similar adamantyl derivatives might have applications in developing new therapeutic agents (Al-Omar et al., 2010).
Material Science and Molecular Design
Enantioresolution and Chameleonic Mimicry with Adamantylacetyl Derivatives : A study demonstrated the use of adamantylacetyl derivatives for enantioresolution and chameleonic mimicry, highlighting their potential in material science and molecular design for selective interaction and separation processes (Miragaya et al., 2010).
Direcciones Futuras
The future directions for research on “Methyl 2-(1-adamantylmethylcarbamoylamino)acetate” and similar compounds are likely to involve further exploration of their synthesis, properties, and potential applications. For instance, unsaturated adamantane derivatives are of significant interest due to their potential use in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Propiedades
IUPAC Name |
methyl 2-(1-adamantylmethylcarbamoylamino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-20-13(18)8-16-14(19)17-9-15-5-10-2-11(6-15)4-12(3-10)7-15/h10-12H,2-9H2,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKKAWGUDKEQKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)NCC12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
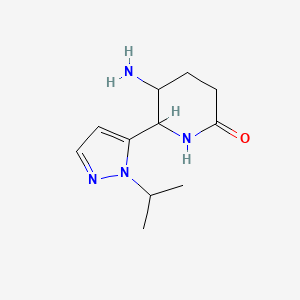
![3-(pyridine-4-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2543524.png)
![2,6-difluoro-N-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzenesulfonamide](/img/structure/B2543525.png)
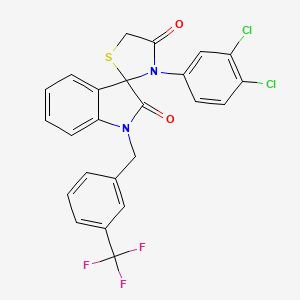
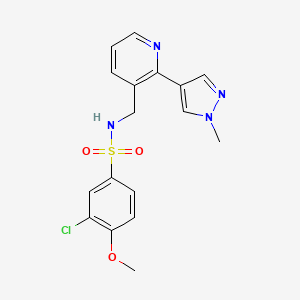
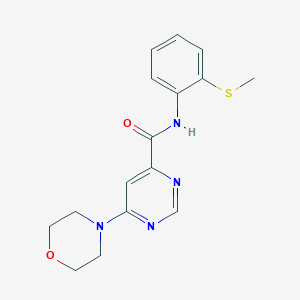
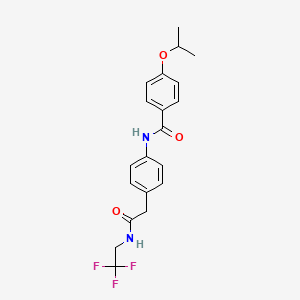
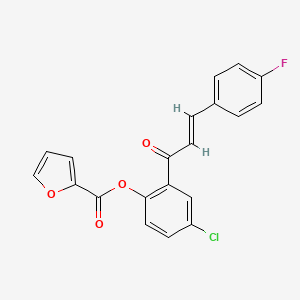
![Cyclohex-3-en-1-yl-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2543540.png)
![Tert-butyl N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]carbamate](/img/structure/B2543541.png)

![tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B2543543.png)
![2,2,2-trichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2543544.png)
